molecular formula C19H14N4O4 B6078286 2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline

2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline

Cat. No. B6078286
M. Wt: 362.3 g/mol
InChI Key: KZVNLHMFIJIKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline is not fully understood. However, it is believed to exert its biological effects by interacting with specific target molecules in cells. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline in lab experiments is its ability to selectively target specific molecules in cells. This makes it a valuable tool for studying the biological pathways involved in various diseases. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration used.

Future Directions

There are several potential future directions for research involving 2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline. One area of interest is its use as a fluorescent probe for detecting metal ions. Additionally, further investigation into its anti-cancer and anti-inflammatory properties could lead to the development of new therapeutic agents. Finally, studies exploring the potential use of this compound in combination with other drugs could lead to the development of more effective treatment options for various diseases.
In conclusion, 2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline is a chemical compound that has shown promise in a range of scientific research applications. Its unique properties make it a valuable tool for studying various biological pathways and potential therapeutic agents. Further research in this area could lead to the development of new treatments for a range of diseases.

Synthesis Methods

The synthesis of 2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline involves the reaction of 2-methyl-4-chloroquinoline with 5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazole in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired compound.

Scientific Research Applications

2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

3-(2-methylquinolin-4-yl)-5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4/c1-12-10-14(13-6-2-3-7-15(13)20-12)19-21-18(27-22-19)11-26-17-9-5-4-8-16(17)23(24)25/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVNLHMFIJIKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)COC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline

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